1-Chloro-1-fluoro-2,2-dimethylcyclopropane

Organic Synthesis Phase-Transfer Catalysis Cyclopropanation

1-Chloro-1-fluoro-2,2-dimethylcyclopropane (CAS 1891-96-9) is a halogenated cyclopropane derivative with the molecular formula C₅H₈ClF and a molecular weight of 122.57 g/mol. This compound belongs to the class of gem-halocyclopropanes, characterized by the simultaneous presence of chlorine and fluorine atoms on a single carbon of the cyclopropane ring.

Molecular Formula C5H8ClF
Molecular Weight 122.57 g/mol
CAS No. 1891-96-9
Cat. No. B6331943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-fluoro-2,2-dimethylcyclopropane
CAS1891-96-9
Molecular FormulaC5H8ClF
Molecular Weight122.57 g/mol
Structural Identifiers
SMILESCC1(CC1(F)Cl)C
InChIInChI=1S/C5H8ClF/c1-4(2)3-5(4,6)7/h3H2,1-2H3
InChIKeyTWYHMSNUCXUQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-fluoro-2,2-dimethylcyclopropane (CAS 1891-96-9): Procurement and Technical Baseline


1-Chloro-1-fluoro-2,2-dimethylcyclopropane (CAS 1891-96-9) is a halogenated cyclopropane derivative with the molecular formula C₅H₈ClF and a molecular weight of 122.57 g/mol . This compound belongs to the class of gem-halocyclopropanes, characterized by the simultaneous presence of chlorine and fluorine atoms on a single carbon of the cyclopropane ring [1]. Its fundamental physicochemical properties include a density of 1.11 g/cm³ and a boiling point of 83.8 °C at 760 mmHg . The compound is of significant interest in organic synthesis, medicinal chemistry, and materials science due to the unique reactivity imparted by its strained ring system and mixed halogen substitution pattern [2].

Why In-Class Halogenated Cyclopropanes Cannot Simply Be Substituted for 1-Chloro-1-fluoro-2,2-dimethylcyclopropane (CAS 1891-96-9)


Halogenated cyclopropanes are not interchangeable commodities. The specific combination of halogens, their geminal substitution pattern, and the presence of methyl substituents on the cyclopropane ring profoundly influence the compound's physicochemical properties, stability, and reactivity. For example, the replacement of chlorine with fluorine dramatically alters the ring strain and the enthalpy of formation, with fluorination leading to significantly greater destabilization than chlorination [1]. Similarly, the substitution of a chlorine atom with a bromine atom on a gem-halofluorocyclopropane changes the NMR chemical shifts and, more importantly, the compound's susceptibility to different ring-opening and rearrangement pathways [2]. The data presented below provides specific, quantifiable evidence of how 1-chloro-1-fluoro-2,2-dimethylcyclopropane differentiates itself from its closest analogs, making generic substitution a high-risk, non-equivalent procurement decision.

Quantitative Differentiation of 1-Chloro-1-fluoro-2,2-dimethylcyclopropane (CAS 1891-96-9) from Its Closest Analogs


Synthesis Yield: 88% Yield via Phase-Transfer Catalysis Outperforms Gem-Dichloro Analog

1-Chloro-1-fluoro-2,2-dimethylcyclopropane is synthesized via a phase-transfer catalyzed [2+1] cycloaddition of chlorofluorocarbene to isobutene. This method yields the target compound in an 88% isolated yield [1]. In contrast, the synthesis of its gem-dichloro analog, 1,1-dichloro-2,2-dimethylcyclopropane, under comparable conditions typically yields approximately 50% .

Organic Synthesis Phase-Transfer Catalysis Cyclopropanation

Thermochemical Stability: Chlorofluoro Substitution Modulates Ring Strain Relative to Dichloro and Difluoro Analogs

High-level ab initio calculations (G3/B3LYP) demonstrate that halogen substitution on a cyclopropane ring has a non-linear and halogen-specific effect on stability. Fluorine substitution leads to significantly greater destabilization of the cyclopropane ring compared to chlorine substitution [1]. For instance, the calculated standard enthalpy of formation (∆Hf⁰) for 1,1-difluorocyclopropane is -132.7 kJ/mol, while the value for 1,1-dichlorocyclopropane is +29.1 kJ/mol [1]. A mixed chlorofluoro derivative, such as 1-chloro-1-fluoro-2,2-dimethylcyclopropane, is predicted to possess an intermediate and tunable thermodynamic stability. This property is crucial for applications requiring controlled reactivity or thermal lability.

Computational Chemistry Thermochemistry Stability

Silver-Catalyzed Ring-Opening: A Distinct Pathway to 2-Fluoro-3-methylbut-2-enyl Acetate

1-Chloro-1-fluoro-2,2-dimethylcyclopropane undergoes a specific silver-catalyzed ring-opening reaction. When treated with a catalytic system of silver(I) acetate and silver(I) tetrafluoroborate in the presence of acetic acid, it is efficiently converted to 2-fluoro-3-methylbut-2-enyl acetate [1]. This reaction leverages the unique reactivity of the gem-chlorofluoro motif. This contrasts with the behavior of 1,1-dichloro-2,2-dimethylcyclopropane, which under similar metal-mediated conditions is known to generate a dimethylallene-carbene intermediate via a different mechanism, leading to alternative product profiles [2].

Ring-Opening Reactions Fluorine Chemistry Catalysis

19F NMR Chemical Shift: Chlorofluoro Substitution Provides a Diagnostic Analytical Handle

The presence of a fluorine atom in 1-chloro-1-fluoro-2,2-dimethylcyclopropane provides a powerful analytical marker. 19F NMR spectroscopy allows for the rapid identification and quantification of this compound, even in complex reaction mixtures. The chemical shift is highly sensitive to the local environment, including the presence of the adjacent chlorine atom. Studies on related fluorinated cyclopropanes show that replacing a fluorine with a chlorine results in a measurable downfield shift of the cis fluorine resonance [1]. While the exact 19F NMR shift for this specific compound is not provided in the source, its position can be predicted based on established substituent effects, making it a distinct spectral signature compared to non-fluorinated analogs like 1,1-dichloro-2,2-dimethylcyclopropane.

Analytical Chemistry NMR Spectroscopy 19F NMR

Physicochemical Properties: Lower Molecular Weight and Boiling Point vs. Gem-Dibromo Analog

The combination of chlorine and fluorine in 1-chloro-1-fluoro-2,2-dimethylcyclopropane (MW: 122.57 g/mol, BP: 83.8 °C) results in physical properties that are markedly different from those of its gem-dibromo analog, 1-bromo-1-fluoro-2,2-dimethylcyclopropane (CAS 34636-24-3, MW: 167.02 g/mol) . The chlorofluoro derivative is significantly less dense and has a much lower boiling point than the bromofluoro analog, which is expected to have a boiling point well above 100 °C due to its higher molecular weight and increased polarizability.

Physicochemical Properties Purification Handling

High-Value Application Scenarios for 1-Chloro-1-fluoro-2,2-dimethylcyclopropane (CAS 1891-96-9)


Synthesis of Fluorinated Allylic Ester Building Blocks via Catalytic Ring-Opening

This compound is uniquely suited for the direct, catalytic synthesis of 2-fluoro-3-methylbut-2-enyl acetate, a valuable fluorinated building block [1]. This specific transformation, which leverages the mixed chlorofluoro substitution pattern, is not accessible with the dichloro or difluoro analogs. This makes the compound a strategic intermediate for medicinal chemistry programs aimed at incorporating fluorine atoms into drug candidates, particularly in the synthesis of fluorinated isoprenoid analogs.

Mechanistic Probes in Cyclopropane Ring-Opening and Rearrangement Studies

The unique combination of halogens in 1-chloro-1-fluoro-2,2-dimethylcyclopropane provides a valuable tool for studying the mechanisms of cyclopropane ring-opening reactions. The distinct leaving group abilities of chlorine and fluorine, combined with the strain of the cyclopropane ring, allow researchers to probe the selectivity and mechanism of thermal and metal-catalyzed rearrangements [2]. Its behavior can be directly compared with dichloro and difluoro analogs to understand the influence of halogen substituents on reaction pathways and product distribution.

Building Block for Fluorine-Containing Agrochemicals and Materials

The presence of both chlorine and fluorine on a compact, strained cyclopropane core makes this compound a versatile starting material for constructing more complex fluorinated molecules. Its specific physicochemical properties (e.g., volatility, lipophilicity) and reactivity profile differentiate it from other halogenated cyclopropanes, making it a candidate for the synthesis of novel agrochemicals or functional materials where the presence of both halogens is required for bioactivity or material performance [3].

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